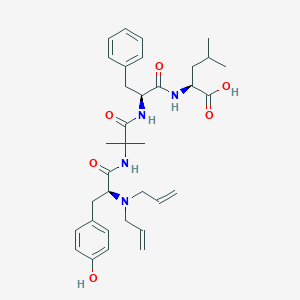

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine is soluble in DMSO. One of the major limitations is its hydrophobic nature, which makes it difficult to formulate as a drug or biomaterial.Applications De Recherche Scientifique

1. Synthesis and Biological Properties in Peptide Research

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine's related peptides have been studied for their synthesis and biological properties. For instance, the corticotropin 1-18 peptide and its analogs, which incorporate amino acids like alpha-aminoisobutyric acid and phenylalanine, have been synthesized and analyzed for their adrenal-stimulating properties (Inouye, Watanabe, Namba, & Otsuka, 1970).

2. Enzymatic Stability and Modifications

Research on the enzymatic stability and modifications of peptides containing amino acids similar to those in N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine has been conducted. For example, the stability of opioid peptides like leucine-enkephalin, which shares structural similarities, has been examined under various conditions to understand their proteolytic stability (Jakas & Horvat, 2004).

3. Transport and Metabolism Studies

The transport and metabolism of amino acids related to those in N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine have been studied in different biological systems. For instance, the uptake and metabolism of amino acids like leucine and phenylalanine have been analyzed in human physiology to understand their metabolic pathways (Matthews, Marano, & Campbell, 1993).

Safety and Hazards

The safety data sheet for N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine involves the coupling of five amino acids using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Tyr-OH", "Fmoc-alpha-aminobutyric acid-OH", "Fmoc-Phe-OH", "Fmoc-Leu-OH", "Diallyl amine", "HCTU", "N,N-Diisopropylethylamine (DIPEA)", "Piperidine", "Dichloromethane (DCM)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Ethanol", "Acetic anhydride" ], "Reaction": [ "Step 1: Fmoc-Tyr-OH is coupled with Fmoc-alpha-aminobutyric acid-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-OH.", "Step 2: Fmoc-Tyr-alpha-aminobutyric acid-OH is coupled with Fmoc-Phe-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-OH.", "Step 3: Fmoc-Tyr-alpha-aminobutyric acid-Phe-OH is coupled with Fmoc-Leu-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-OH.", "Step 4: Diallyl amine is coupled with Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-N,N-Diallyl-OH.", "Step 5: The Fmoc protecting group is removed using piperidine in DMF to obtain Tyr-alpha-aminobutyric acid-Phe-Leu-N,N-Diallyl-OH.", "Step 6: The N,N-Diallyl group is deprotected using TFA and TIS in DCM to obtain Tyr-alpha-aminobutyric acid-Phe-Leu-NH2.", "Step 7: The peptide is cyclized using acetic anhydride in ethanol to obtain N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine." ] } | |

Numéro CAS |

89352-67-0 |

Nom du produit |

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine |

Formule moléculaire |

C38H53N5O7 |

Poids moléculaire |

606.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1 |

Clé InChI |

BGJPRBZZLWCLJW-AWCRTANDSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Apparence |

White lyophilised solid |

Point d'ébullition |

892.7ºC at 760 mmHg |

melting_point |

N/A |

Pureté |

>98% |

Séquence |

YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib) |

Solubilité |

Soluble in DMSO |

Stockage |

-20°C |

Synonymes |

ICI 174864 ICI-174864 N,N-diallyl-Tyr-Aib-Phe-Leu N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.